molecular formula C11H12N4S B12111076 1,3,5-Triazin-2-amine, 4-(methylthio)-6-(phenylmethyl)- CAS No. 1263212-86-7

1,3,5-Triazin-2-amine, 4-(methylthio)-6-(phenylmethyl)-

Cat. No.: B12111076
CAS No.: 1263212-86-7
M. Wt: 232.31 g/mol
InChI Key: OXJBXKQGZIGVFU-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2-amine, 4-(methylthio)-6-(phenylmethyl)- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of a methylthio group at the 4-position and a phenylmethyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazin-2-amine, 4-(methylthio)-6-(phenylmethyl)- typically involves the reaction of 2-amino-1,3,5-triazine with appropriate reagents to introduce the methylthio and phenylmethyl groups. One common method involves the use of methylthiolating agents and benzyl halides under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2-amine, 4-(methylthio)-6-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the substituents.

    Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified triazine derivatives.

    Substitution: Various substituted triazine compounds.

Scientific Research Applications

1,3,5-Triazin-2-amine, 4-(methylthio)-6-(phenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2-amine, 4-(methylthio)-6-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylthio and phenylmethyl groups can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazin-2-amine, 4-(methylthio)-: Lacks the phenylmethyl group.

    1,3,5-Triazin-2-amine, 6-(phenylmethyl)-: Lacks the methylthio group.

    1,3,5-Triazin-2-amine, 4-(methylthio)-6-(methyl)-: Has a methyl group instead of a phenylmethyl group.

Uniqueness

1,3,5-Triazin-2-amine, 4-(methylthio)-6-(phenylmethyl)- is unique due to the combination of the methylthio and phenylmethyl groups, which can impart distinct chemical and biological properties

Properties

CAS No.

1263212-86-7

Molecular Formula

C11H12N4S

Molecular Weight

232.31 g/mol

IUPAC Name

4-benzyl-6-methylsulfanyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H12N4S/c1-16-11-14-9(13-10(12)15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,12,13,14,15)

InChI Key

OXJBXKQGZIGVFU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=N1)N)CC2=CC=CC=C2

Origin of Product

United States

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